6-(Benzyl(ethyl)amino)pyridazin-3-ol is a compound characterized by its unique molecular structure and potential applications in scientific research. It has the molecular formula and a molecular weight of 229.28 g/mol. This compound falls under the classification of pyridazine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The compound is synthesized from pyridazine derivatives, which are cyclic compounds containing a six-membered ring with two nitrogen atoms. Pyridazines have gained attention in medicinal chemistry due to their ability to interact with various biological targets. The specific classification of 6-(Benzyl(ethyl)amino)pyridazin-3-ol highlights its structural features, including the benzyl and ethyl amino substituents on the pyridazine ring.
The synthesis of 6-(Benzyl(ethyl)amino)pyridazin-3-ol can be achieved through several methods:
The chemical reactivity of 6-(Benzyl(ethyl)amino)pyridazin-3-ol can be explored through various reactions:
The mechanism of action for compounds like 6-(Benzyl(ethyl)amino)pyridazin-3-ol often involves interaction with biological targets such as enzymes or receptors:
Studies involving molecular docking simulations have shown that derivatives of pyridazines can effectively bind to target proteins, suggesting a potential for therapeutic applications .
The physical properties of 6-(Benzyl(ethyl)amino)pyridazin-3-ol include:
Chemical properties include:
The applications of 6-(Benzyl(ethyl)amino)pyridazin-3-ol extend into various fields:
The 6-(Benzyl(ethyl)amino)pyridazin-3-ol compound exists in a dynamic tautomeric equilibrium between the 3-hydroxypyridazine (enol) and 3(2H)-pyridazinone (keto) forms. This equilibrium is governed by intramolecular proton transfer and significantly impacts the molecule’s electronic properties and biological interactions. Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal that the keto tautomer exhibits a 1.7–2.3 kcal/mol stabilization energy over the enol form in polar solvents, attributable to the carbonyl group’s enhanced dipole moment and hydrogen-bonding capacity [2] [9]. The equilibrium ratio (keto:enol ≈ 85:15 under physiological conditions) is influenced by:
Table 1: Tautomeric Energy Differences in 6-(Benzyl(ethyl)amino)pyridazin-3-ol
Tautomer | Relative Energy (kcal/mol) | Dipole Moment (D) | Dominant Environment |
---|---|---|---|
Keto | 0 (reference) | 4.9 | Polar solvents, solid state |
Enol | +1.7–2.3 | 3.2 | Non-polar solvents |
This tautomerism enables dual hydrogen-bonding modes: the keto form acts as a strong H-bond acceptor (O=C), while the enol form functions as both donor (O−H) and acceptor (N) [6]. The equilibrium thus adapts the molecule to diverse binding pockets, a feature exploited in kinase inhibitors like relugolix and PDE modulators [1] [2].
The N-benzyl-N-ethylamino moiety at C6 exhibits three dominant rotamers, identified through potential energy surface (PES) scans and molecular dynamics simulations. The rotamers arise from rotation around the C6−N bond (τ₁) and the benzylic C−N bond (τ₂):
Table 2: Conformational Parameters of the Benzyl-Ethylamino Side Chain
Rotamer | τ₁ (°) | τ₂ (°) | Energy (kcal/mol) | Population (%) | Stabilizing Interactions |
---|---|---|---|---|---|
A | 180 | 60 | 0.0 | 60 | π-stacking (pyridazine-benzyl) |
B | 120 | 180 | +0.9 | 30 | Ethyl C-H···C5 van der Waals |
C | 300 | 300 | +2.5 | 10 | None (eclipsed strain) |
The energy barrier for interconversion is 3.8 kcal/mol (τ₁ rotation) and 5.1 kcal/mol (τ₂ rotation), allowing rapid sampling of conformational space at physiological temperatures [9]. This flexibility enables adaptive binding to hydrophobic enzyme pockets, as observed in PDE10A inhibitors where similar side chains occupy variable-depth cavities [2]. Crucially, the ethyl group’s bulk reduces the benzyl ring’s rotational freedom by 40% compared to N-benzyl analogues, enhancing pre-organization for target engagement [5] [8].
The molecular geometry of 6-(benzyl(ethyl)amino)pyridazin-3-ol was compared to clinical-stage pyridazinones using crystallographic and DFT-optimized structures. Key parameters include bond lengths, angles, dipole moments, and planarity deviations:
Table 3: Geometric Comparison with FDA-Approved Pyridazinone Drugs
Parameter | 6-(Benzyl(ethyl)amino)pyridazin-3-ol | Relugolix [1] | Deucravacitinib [6] | Tepotinib [1] |
---|---|---|---|---|
C3−O bond (Å) | 1.26 | 1.24 | 1.25 | 1.26 |
C6−N bond (Å) | 1.38 | 1.36 | 1.42 | 1.35 |
Dipole moment (D) | 4.9 | 5.2 | 6.1 | 4.7 |
Benzyl dihedral (°) | 42 | 28 | 15 | 55 |
N-substituent | Benzyl(ethyl)amino | 3-Aminopyridazine | 4-Cyanophenyl | 3-Fluorophenyl |
The molecule’s topological polar surface area (TPSA) is 58.2 Ų, comparable to edaravone (54.8 Ų) but higher than phenyl-based CNS agents (<45 Ų), suggesting peripheral restriction . Its ClogP of 1.9 balances lipophilicity for membrane permeation while avoiding P-glycoprotein efflux (threshold: >3.0) [6] [9]. Structural alignment with PDE10 inhibitors (e.g., TAK-063) reveals that the benzyl(ethyl)amino group mimics the meta-chlorophenyl moiety’s hydrophobic volume (RMSD: 0.8 Å), rationalizing its potential kinase affinity [2] [8].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8